(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide
Description
(E)-N-(4-Chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide is a methanimidamide derivative featuring a 4-chlorophenyl group and a 3-cyano-substituted thiophene moiety. The (E)-isomeric configuration ensures distinct spatial arrangements of substituents, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-1-3-11(4-2-10)15-8-16-12-9(7-14)5-6-17-12/h1-6,8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHRYUDWAHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=NC2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=N/C2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338777-46-1 | |
| Record name | N-(4-Chlorophenyl)-N′-(3-cyano-2-thienyl)methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 3-cyanothiophene-2-carboxamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with 3-cyanothiophen-2-amine in the presence of suitable catalysts and solvents. The reaction conditions can be optimized to enhance yield and purity.
Biological Activities
Numerous studies have explored the biological activities of compounds related to this compound. These include:
- Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl and cyanothiophen moieties enhances this activity by interacting with microbial cell membranes and metabolic pathways .
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory responses, potentially serving as therapeutic agents for conditions like arthritis or chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing biological activity include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances electron deficiency, improving interactions with biological targets.
- Cyanothiophen Moiety : This component contributes to the compound's lipophilicity, facilitating better membrane penetration and bioavailability .
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development targeting various diseases, including:
- Infectious Diseases : Due to its antimicrobial properties, it may serve as a scaffold for developing new antibiotics.
- Cancer Therapeutics : Its ability to induce apoptosis presents opportunities for designing anticancer drugs that target specific tumor types.
Agricultural Chemistry
Given its biological activity, derivatives of this compound could be explored as agrochemicals for pest control or plant protection against pathogens.
Case Studies
Several case studies highlight the efficacy of similar compounds:
These studies underscore the versatility and potential of compounds related to this compound in various fields.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Methanimidamides
The target compound’s structure is distinguished by its 3-cyanothiophene and 4-chlorophenyl groups. Key comparisons with structurally similar compounds include:
Table 1: Structural Features of Related Methanimidamides
Key Observations :
- Thiophenes, being sulfur-containing, may enhance lipophilicity compared to pyridines .
- In contrast, methoxy or styryl groups in analogs () modulate steric bulk and π-π stacking capabilities .
Insecticidal Activity:
Compounds with 4-chlorophenyl and cyano-heterocycle motifs exhibit notable insecticidal properties. For example:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () showed higher efficacy against cowpea aphids (Aphis craccivora) than acetamiprid (a neonicotinoid insecticide), with LC₅₀ values 2–3× lower .
Enzyme Inhibition:
In maleimide derivatives (), 4-chlorophenyl substitution (IC₅₀ = 7.24 µM for MGL inhibition) showed activity similar to 4-iodophenyl (4.34 µM) and 4-bromophenyl (4.37 µM) analogs, indicating halogen size has minimal impact in this context. This suggests the 4-chlorophenyl group in the target compound may contribute to binding without being a critical determinant of potency .
Crystallographic and Conformational Analysis
highlights the role of weak intermolecular interactions (C–H⋯N, C–H⋯X, π–π) in stabilizing crystal structures of imine derivatives. For the target compound:
- Dihedral Angles : Analogous (E)-imidazole-4-imines exhibit dihedral angles of ~56° between aromatic planes, creating twisted conformations that influence packing .
- Packing Motifs : Weak hydrogen bonds and π–π interactions (as in ) likely dominate the target compound’s crystal structure, affecting solubility and stability.
Table 2: Crystallographic Parameters of Halophenyl Derivatives
Biological Activity
(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, highlighting its therapeutic potential.
Chemical Structure
The compound can be described by its chemical formula, C12H9ClN4S, and features a methanimidamide core with a 4-chlorophenyl group and a 3-cyanothiophen-2-yl substituent. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with thiophene derivatives under controlled conditions. The process often utilizes microwave-assisted methods to enhance yield and reduce reaction time. For instance, Zhan et al. described a method involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, achieving high yields in a short time frame .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies conducted at Al-Azhar University highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have indicated that the compound may possess anticancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, which could pave the way for developing targeted therapies .
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Resistance : A study by Bioversys focused on drug resistance and highlighted how derivatives of this compound could be effective against resistant strains of bacteria .
- Antiviral Activity : Research from the Rapidly Emerging Antiviral Drug Development Initiative (READDI) indicated that compounds similar to this methanimidamide derivative could have antiviral properties, particularly against RNA viruses .
- Preclinical Oncology : Opna Bio's preclinical studies demonstrated promising results in targeting cancer pathways using similar compounds, suggesting potential applications in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for (E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions. For example, (E)-isomers of structurally similar imidamides are prepared by reacting acrylamide derivatives with thiourea in the presence of 40% KOH as a catalyst . Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., ethanol) to minimize hydrolysis.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the (E)-isomer.
- Purity Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and nitrile groups (C≡N, δ ~110–120 ppm in ¹³C). Compare with analogs like N-(4-chlorophenyl)-N,N-dimethylmethanimidamide .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene and chlorophenyl regions.
- Mass Spectrometry :
- HRMS-ESI : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related compound showed calcd. 447.0209 vs. found 447.0224 .
Advanced: How can crystallographic data resolve ambiguities in the (E)-configuration and intermolecular interactions?
Methodological Answer:
- X-ray Diffraction : Use SHELX software (SHELXL for refinement) to determine the (E)-configuration via bond angles and torsional parameters .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···N between imidamide and cyano groups) to explain packing stability.
- Twinned Data Handling : For low-symmetry crystals, employ SHELXL’s twin refinement tools to resolve overlapping reflections .
Advanced: What computational methods predict electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:
- Frontier Molecular Orbitals (FMOs) : Predict charge transfer regions (e.g., cyano group as electron acceptor) .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction planning.
- MD Simulations : Assess solvation effects (e.g., in DMSO) using AMBER to model stability in biological matrices .
Advanced: How can researchers design assays to evaluate its antimicrobial activity?
Methodological Answer:
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies :
- Membrane Permeability : Fluorescent probes (e.g., propidium iodide) to assess cell wall disruption.
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation : Replace the 3-cyanothiophene with electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding .
- Bioisosteric Replacement : Substitute chlorophenyl with pyridyl groups to improve solubility while retaining aromatic stacking interactions.
- Pharmacokinetic Profiling : Use in vitro microsomal assays (human liver microsomes) to assess metabolic stability .
Advanced: How do experimental and computational data conflict in predicting metabolic pathways?
Methodological Answer:
- In Silico Prediction : Tools like MetaSite may overestimate cytochrome P450-mediated oxidation at the cyano group due to steric hindrance.
- Experimental Validation :
Advanced: How can researchers address discrepancies in reported biological activity due to isomer impurities?
Methodological Answer:
- Chiral HPLC : Separate (E)- and (Z)-isomers using a Chiralpak AD-H column (heptane/isopropanol, 90:10).
- Bioactivity Comparison : Test isolated isomers against target enzymes (e.g., fungal lanosterol demethylase) to identify active conformers.
- Quality Control : Implement strict reaction monitoring (e.g., in situ IR for imine bond formation) to minimize isomer cross-contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
